molecular formula C13H9NO4S B13580163 3-Phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

3-Phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No.: B13580163
M. Wt: 275.28 g/mol
InChI Key: NKNVDOABHVMAEA-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound that contains a benzoxathiazine ring system

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and oxygen atoms, which contribute to its distinct chemical and physical properties.

Properties

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

2,2-dioxo-3-phenyl-1,2λ6,3-benzoxathiazin-4-one

InChI

InChI=1S/C13H9NO4S/c15-13-11-8-4-5-9-12(11)18-19(16,17)14(13)10-6-2-1-3-7-10/h1-9H

InChI Key

NKNVDOABHVMAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OS2(=O)=O

Origin of Product

United States

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